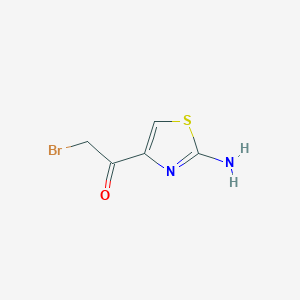
1-(2-Aminothiazol-4-yl)-2-bromoethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminothiazol-4-yl)-2-bromoethanone, also known as ATBE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a member of the thiazole family and contains both an amine and a bromine group, making it a versatile building block for the synthesis of a variety of compounds. In
作用机制
The mechanism of action of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. Studies have shown that 1-(2-Aminothiazol-4-yl)-2-bromoethanone can inhibit the activity of the dopamine transporter, which may have implications for the treatment of addiction and other neurological disorders.
生化和生理效应
1-(2-Aminothiazol-4-yl)-2-bromoethanone has been shown to have a variety of biochemical and physiological effects in the body. Studies have demonstrated that 1-(2-Aminothiazol-4-yl)-2-bromoethanone can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a chemotherapeutic agent. Additionally, 1-(2-Aminothiazol-4-yl)-2-bromoethanone has been shown to have neuroprotective effects in animal models of Alzheimer's disease, suggesting that it may have potential as a treatment for this debilitating condition.
实验室实验的优点和局限性
One of the primary advantages of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is its versatility as a building block for the synthesis of a variety of compounds. Additionally, the synthesis of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is relatively straightforward and can be achieved using common laboratory techniques and reagents. However, one of the limitations of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is its potential toxicity, which may limit its use in certain applications.
未来方向
There are a number of potential future directions for research on 1-(2-Aminothiazol-4-yl)-2-bromoethanone. One area of interest is the development of new compounds that target the dopamine transporter, which may have implications for the treatment of addiction and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Aminothiazol-4-yl)-2-bromoethanone and its potential applications in the treatment of cancer and Alzheimer's disease. Finally, there is a need for further studies to evaluate the safety and toxicity of 1-(2-Aminothiazol-4-yl)-2-bromoethanone, particularly in the context of its potential use as a therapeutic agent.
合成方法
The synthesis of 1-(2-Aminothiazol-4-yl)-2-bromoethanone can be achieved through a multi-step process involving the reaction of 2-bromoacetophenone with thiosemicarbazide, followed by a cyclization reaction to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with bromoacetyl bromide to yield 1-(2-Aminothiazol-4-yl)-2-bromoethanone. The synthesis of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is relatively straightforward and can be achieved using common laboratory techniques and reagents.
科学研究应用
1-(2-Aminothiazol-4-yl)-2-bromoethanone has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, biochemistry, and neuroscience. One of the primary applications of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is as a building block for the synthesis of compounds that target specific biological pathways or receptors. For example, 1-(2-Aminothiazol-4-yl)-2-bromoethanone has been used in the synthesis of compounds that target the dopamine transporter, a protein involved in the regulation of dopamine levels in the brain. Additionally, 1-(2-Aminothiazol-4-yl)-2-bromoethanone has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
属性
CAS 编号 |
113732-86-8 |
|---|---|
产品名称 |
1-(2-Aminothiazol-4-yl)-2-bromoethanone |
分子式 |
C5H5BrN2OS |
分子量 |
221.08 g/mol |
IUPAC 名称 |
1-(2-amino-1,3-thiazol-4-yl)-2-bromoethanone |
InChI |
InChI=1S/C5H5BrN2OS/c6-1-4(9)3-2-10-5(7)8-3/h2H,1H2,(H2,7,8) |
InChI 键 |
VLELIZKJWKLDMD-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)N)C(=O)CBr |
规范 SMILES |
C1=C(N=C(S1)N)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)



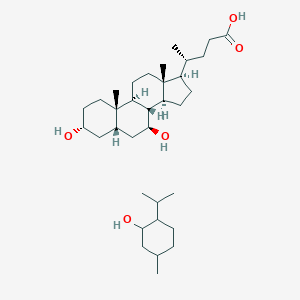
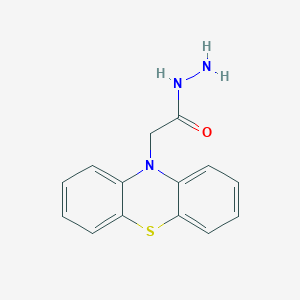
![[(1R,2S)-2-Fluorocyclohexyl] thiocyanate](/img/structure/B58474.png)
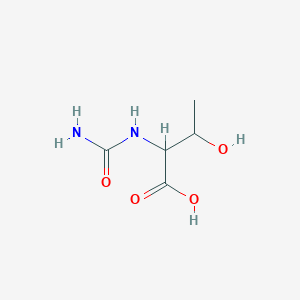
![4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B58476.png)
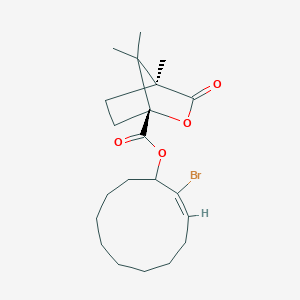
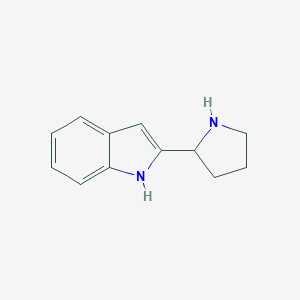
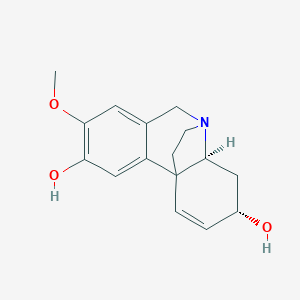
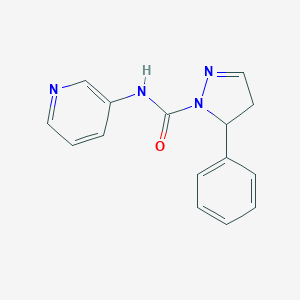
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)